molecular formula C9H8F2O3 B1304702 2-(Difluoromethoxy)phenylacetic acid CAS No. 86867-68-7

2-(Difluoromethoxy)phenylacetic acid

Cat. No.: B1304702
CAS No.: 86867-68-7
M. Wt: 202.15 g/mol
InChI Key: HQSIEUGDICOLBI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)phenylacetic acid is an organic compound with the chemical formula C9H8F2O3. It is a white crystalline solid with a low melting and boiling point. This compound is commonly used as an intermediate in drug synthesis and can be used to synthesize various drugs or drug precursors .

Biochemical Analysis

Biochemical Properties

2-(Difluoromethoxy)phenylacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of aromatic compounds, such as phenylacetyl-CoA ligase. This enzyme catalyzes the formation of phenylacetyl-CoA from phenylacetic acid, which is a crucial step in the degradation of aromatic compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, facilitating or inhibiting its activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules. At the molecular level, it can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as phenylacetyl-CoA ligase, which converts it into phenylacetyl-CoA . This intermediate can then enter various catabolic pathways, leading to the production of energy and other metabolites. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via membrane-bound transporters and distributed to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the cytoplasm, mitochondria, or peroxisomes . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its destination. The subcellular localization of this compound can affect its activity and interactions with other biomolecules.

Preparation Methods

2-(Difluoromethoxy)phenylacetic acid can be prepared by various synthetic routes. One common method involves the reaction of phenylacetic acid with difluoromethanol to form the desired compound. The reaction conditions can be optimized according to the specific situation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

2-(Difluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where the difluoromethoxy group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Difluoromethoxy)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory and analgesic effects are likely due to its ability to modulate inflammatory pathways and reduce pain signaling. detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

2-(Difluoromethoxy)phenylacetic acid can be compared with other similar compounds such as:

    Phenylacetic acid: This compound has a similar structure but lacks the difluoromethoxy group. It is used in the synthesis of various drugs and has different chemical properties.

    2-(Trifluoromethoxy)phenylacetic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIEUGDICOLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378896
Record name 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86867-68-7
Record name 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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